molecular formula C8H4BrN3 B14905392 6-Bromo-1H-indazole-5-carbonitrile

6-Bromo-1H-indazole-5-carbonitrile

Cat. No.: B14905392
M. Wt: 222.04 g/mol
InChI Key: SMLFZVXJOXPJAO-UHFFFAOYSA-N
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Description

6-Bromo-1H-indazole-5-carbonitrile (hypothetical structure inferred from analogs) is a brominated indazole derivative featuring a carbonitrile group at position 5 and a bromine atom at position 4. Its molecular formula is C₈H₄BrN₃, with a molecular weight of 227.04 g/mol.

Properties

IUPAC Name

6-bromo-1H-indazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-2-8-6(4-11-12-8)1-5(7)3-10/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLFZVXJOXPJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with cyanogen bromide under basic conditions to form the desired indazole ring. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom at the desired position on the indazole ring .

Industrial Production Methods: Industrial production of

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 6-Bromo-1H-indazole-5-carbonitrile with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups Purity (if reported)
This compound C₈H₄BrN₃ 227.04 Br (6), CN (5) Carbonitrile N/A
6-Chloro-1H-indazole-5-carbonitrile C₈H₄ClN₃ 181.59 Cl (6), CN (5) Carbonitrile 95%
5-Bromo-4-nitro-1H-indazole C₇H₄BrN₃O₂ 257.03 Br (5), NO₂ (4) Nitro 97%
6-Bromo-5-methyl-1H-indazole C₈H₇BrN₂ 211.06 Br (6), CH₃ (5) Methyl N/A
3-Bromo-1-(THP)-1H-indazole-5-carbonitrile C₁₃H₁₃BrN₃O 323.17 Br (3), CN (5), THP (1) Carbonitrile, THP N/A

Key Observations :

  • Halogen Effects : Bromine (atomic radius: 1.85 Å) at position 6 increases molecular weight and lipophilicity compared to chlorine (atomic radius: 0.99 Å) . This may enhance membrane permeability in biological systems.
  • Functional Group Influence : The electron-withdrawing carbonitrile group at position 5 stabilizes the indazole ring and may increase acidity at adjacent positions, facilitating cross-coupling reactions . In contrast, the nitro group in 5-Bromo-4-nitro-1H-indazole offers stronger electron withdrawal but may reduce stability under reducing conditions.
  • Steric and Solubility Effects : The THP-protected analog exhibits altered solubility due to the bulky tetrahydropyranyl group, whereas the methyl group in 6-Bromo-5-methyl-1H-indazole enhances hydrophobicity but reduces polarity.

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